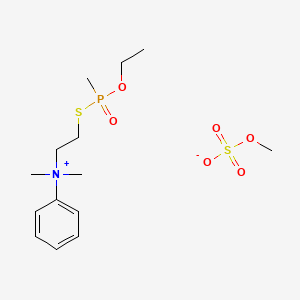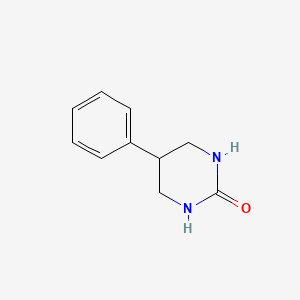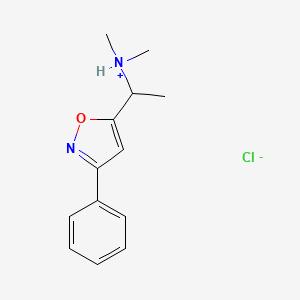
3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method includes the use of tert-butyl nitrite or isoamyl nitrite to facilitate the reaction between substituted aldoximes and alkynes under conventional heating conditions . Another approach involves the use of Cu(I) or Ru(II) catalysts for the (3+2) cycloaddition reaction .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine . Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaIO4 to form corresponding oximes.
Reduction: Reduction reactions can be carried out using hydrazine hydrate under refluxing methanolic conditions.
Common Reagents and Conditions:
Oxidation: NaIO4
Reduction: Hydrazine hydrate, methanol
Substitution: Phosphine, acyl chloride, base
Major Products:
Oxidation: Corresponding oximes
Reduction: Isoxazole-3-carbohydrazide
Substitution: Disubstituted isoxazoles
Applications De Recherche Scientifique
3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its analgesic, anti-inflammatory, and antidepressant properties.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to exhibit inhibitory activity against the cytosolic isoform hCA II, an antiglaucoma drug target . The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride can be compared with other isoxazole derivatives, such as:
3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole: Known for its use in drug development and medicinal chemistry.
3-Substituted-phenyl-5-isoxazole carboxaldehydes: Utilized in the synthesis of combinatorial libraries for antithrombotic evaluation.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse biological activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of medicinal chemistry.
Propriétés
Numéro CAS |
14716-59-7 |
|---|---|
Formule moléculaire |
C13H17ClN2O |
Poids moléculaire |
252.74 g/mol |
Nom IUPAC |
dimethyl-[1-(3-phenyl-1,2-oxazol-5-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-10(15(2)3)13-9-12(14-16-13)11-7-5-4-6-8-11;/h4-10H,1-3H3;1H |
Clé InChI |
NFQBUDFQIYPMLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=NO1)C2=CC=CC=C2)[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




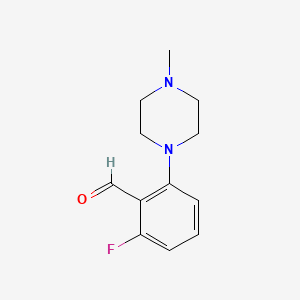

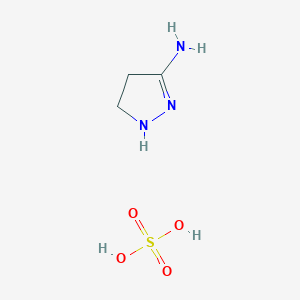


![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)




